Imidocarb Dipropionate

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

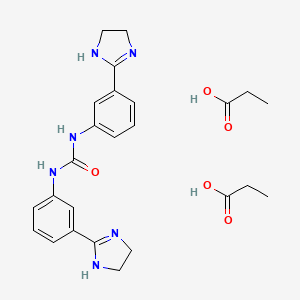

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O.2C3H6O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3(4)5/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2H2,1H3,(H,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGQXWSHYUHHNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O.CCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046604 |

Source

|

| Record name | Imidocarb dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-06-6 |

Source

|

| Record name | Imidocarb dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidocarb dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea) dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDOCARB DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSM1M03SHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Synthesis and Purification of Imidocarb Dipropionate

This compound is a carbanilide derivative with potent antiprotozoal activity, widely used in veterinary medicine for the treatment and prevention of parasitic infections such as babesiosis. This technical guide provides a comprehensive overview of its chemical synthesis and purification, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the formation of a urea derivative, followed by a cyclization reaction to create the imidazoline rings, and concludes with the formation of the dipropionate salt.

Step 1: Synthesis of 1,3-Bis-(3-cyano-phenyl)-urea

The initial step involves the reaction of 3-amino benzonitrile with a carbonylating agent to form the symmetrical urea compound, 1,3-bis-(3-cyano-phenyl)-urea. A common method employs carbonyl diimidazole as the carbonyl source.

Step 2: Synthesis of 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (Imidocarb Base)

The second step is a cyclization reaction where 1,3-bis-(3-cyano-phenyl)-urea reacts with ethylenediamine, typically in the presence of a catalyst such as sulfur, to form the imidocarb base.

Step 3: Synthesis of this compound

The final step is the conversion of the imidocarb base into its more stable and soluble dipropionate salt. This is achieved by reacting the base with propionic acid in a suitable solvent.

Overall Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Bis-(3-cyano-phenyl)-urea[1]

-

To a solution of 3-amino benzonitrile (100 g) in acetone (500 ml), add carbonyl diimidazole (103 g) and triethylamine (42.8 g) at 50-55°C.

-

Stir the reaction mixture for 6-8 hours and then distill off the solvent.

-

Add water (1000 ml) to the reaction mass and distill to remove any remaining traces of acetone.

-

Stir the mixture at 60-65°C for 30-45 minutes.

-

Cool the reaction mass to 25-35°C and continue stirring for 1-2 hours.

-

Filter the solid, wash with water, and suck dry.

-

The crude material is then heated in methanol (1000 ml) to 60-65°C and stirred for 30-45 minutes.

-

Cool the mixture to 25-35°C and stir for 1-2 hours.

-

Filter the solid, wash with methanol, and suck dry to obtain 1,3-bis-(3-cyano-phenyl)-urea.

Protocol 2: Synthesis of 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (Imidocarb Base)[1]

-

Charge a reaction vessel with 1,3-bis-(3-cyano-phenyl)-urea (100 g), a catalytic amount of sulfur, and ethylenediamine.

-

Heat the reaction mixture and stir until the cyclization is complete.

-

Upon completion, the reaction mass is worked up to isolate the crude imidocarb base.

Protocol 3: Synthesis and Purification of this compound[1][2]

-

Stir 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (100g) in methanol (400 ml) at 25-35°C for 5-10 minutes.[1]

-

Add propionic acid (42.5g) and activated carbon (20g) to the reaction mixture and stir for 30-45 minutes.[1]

-

Filter the reaction mass through a hyflow bed and wash with methanol (100 ml).[1]

-

Charge acetone (1500 ml) to the filtrate and heat to 50-55°C with stirring.[1]

-

Cool the reaction mass to 25-35°C and stir for 1-2 hours to allow for crystallization.[1]

-

Filter the solid, wash with acetone, and suck dry to yield this compound.[1]

-

For further purification, the crude this compound (85g, 0.24mol) can be dissolved in ethyl acetate (340mL) by heating to reflux.[2]

-

Add activated carbon (4.3g), reflux for 30 minutes, and filter.[2]

-

Cool the filtrate to room temperature and add propionic acid (39.2g, 0.53mol) dropwise.[2]

-

A large amount of white solid will precipitate. Cool to 5-10°C and stir for 2 hours to complete crystallization.[2]

-

Filter, wash the filter cake with a small amount of ethyl acetate, and dry under vacuum to obtain pure this compound.[2]

Purification of this compound

Purification is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). Common purification methods include recrystallization and sterile filtration.

Recrystallization

As described in the synthesis protocol, recrystallization from a solvent system such as methanol/acetone or ethyl acetate is an effective method for purifying this compound.[1][2] The use of activated carbon helps to remove colored impurities.

Sterile API Preparation

A method for preparing sterile this compound has been developed to avoid the need for organic solvents and recrystallization.[3][4][5]

-

Imidocarb base is suspended in purified water.

-

The suspension is heated to 30-40°C, and propionic acid is added dropwise to form the salt, which dissolves.

-

The resulting solution is then passed through a sterilizing filtration system.

-

The sterile solution is spray-dried in a sterile environment to yield the sterile API.

This method is advantageous as it is environmentally friendly, has a high yield (above 95%), and is suitable for large-scale industrial production.[3][4]

Quantitative Data Summary

| Parameter | Step 1: Urea Formation[1] | Step 3: Salt Formation & Purification[1] | Recrystallization[2] | Sterile API Preparation[3][5] |

| Starting Material | 3-Amino Benzonitrile | Imidocarb Base | Crude this compound | Imidocarb Base |

| Reagents | Carbonyl Diimidazole, Triethylamine | Propionic Acid, Activated Carbon | Propionic Acid, Activated Carbon | Propionic Acid |

| Solvent(s) | Acetone, Water, Methanol | Methanol, Acetone | Ethyl Acetate | Purified Water |

| Temperature | 50-65°C | 25-55°C | Reflux, then 5-10°C | 30-40°C |

| Reaction Time | 6-8 hours | 1-2 hours (crystallization) | 2 hours (crystallization) | Not specified |

| Yield | Not specified | Not specified | 93% | >95% |

Impurities

During the synthesis and storage of this compound, several related substances and potential impurities can form. These may include starting materials, intermediates, by-products of side reactions, and degradation products.[6] Known impurities that are monitored can include dealkylated derivatives, N-oxide species, and hydrolysis products.[6] Analytical methods such as HPLC are used to control the levels of these impurities to ensure the quality of the final product.[6][7]

References

- 1. A Process For Preparation Of this compound [quickcompany.in]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN104557715B - Preparation method of this compound sterile APIs (active pharmaceutical ingredients) - Google Patents [patents.google.com]

- 4. CN104557715A - Preparation method of this compound sterile APIs (active pharmaceutical ingredients) - Google Patents [patents.google.com]

- 5. Preparation method of this compound sterile APIs (active pharmaceutical ingredients) - Eureka | Patsnap [eureka.patsnap.com]

- 6. veeprho.com [veeprho.com]

- 7. RP-HPLC method for this compound in injection form [wisdomlib.org]

Molecular Targets of Imidocarb Dipropionate in Babesia: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Imidocarb dipropionate is a carbanilide diamidine that remains a cornerstone in the treatment and prophylaxis of babesiosis, a tick-borne disease caused by intraerythrocytic protozoan parasites of the genus Babesia. Despite its long-standing use in veterinary medicine, a complete understanding of its precise molecular targets within the parasite has been the subject of ongoing investigation. This technical guide synthesizes the current knowledge on the molecular mechanisms of Imidocarb, presenting evidence for its primary interaction with parasite DNA and exploring other potential targets. This document provides an in-depth overview of its mode of action, quantitative efficacy data, and detailed experimental protocols relevant to its study, serving as a critical resource for researchers in parasitology and drug development.

Introduction to this compound

This compound is a vital therapeutic agent against various Babesia species, including B. bovis, B. bigemina, B. caballi, and B. canis[1][2]. Its efficacy is well-established, capable of clearing parasitemia and in some cases, achieving sterile cure to prevent the establishment of carrier states[3][4]. The drug's primary mechanism is believed to involve the disruption of nucleic acid metabolism, a critical pathway for the rapidly replicating parasite within host erythrocytes.

Primary Molecular Target: Parasite DNA

The predominant hypothesis for Imidocarb's mode of action is its direct interaction with parasite deoxyribonucleic acid (DNA). As a dicationic aromatic diamidine, its structure facilitates binding to the minor groove of DNA, particularly at AT-rich regions. This interaction is thought to physically obstruct the DNA template, thereby inhibiting essential cellular processes.

Consequences of DNA Binding:

-

Inhibition of DNA Replication: By binding to the DNA, Imidocarb can prevent the unwinding of the double helix and block the progression of DNA polymerase. This halts the synthesis of new DNA, which is essential for parasite multiplication.

-

Interference with Cellular Repair: The presence of the drug-DNA complex can also impede the function of DNA repair enzymes, leading to the accumulation of DNA damage and ultimately triggering programmed cell death (apoptosis) in the parasite[2].

The diagram below illustrates the proposed primary mechanism of action.

Potential Secondary Molecular Targets

While DNA binding is the most supported mechanism, other targets for Imidocarb have been proposed, though the evidence is less definitive.

-

Polyamine Metabolism: One hypothesis suggests that Imidocarb may interfere with the production or utilization of polyamines[5]. Polyamines are essential for cell growth and proliferation, and their disruption could be detrimental to the parasite. This mechanism is thought to be shared with other diamidine drugs.

-

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are crucial for replication. While not extensively studied in Babesia in the context of Imidocarb, inhibition of these enzymes is a known mechanism for other antiparasitic agents. Further investigation is required to validate if Imidocarb has a significant inhibitory effect on Babesia topoisomerases.

Quantitative Efficacy Data

The in vitro efficacy of this compound has been quantified against several Babesia species. The half-maximal inhibitory concentration (IC50) is a key metric for drug potency. The data below is compiled from various studies.

| Babesia Species | Strain/Isolate | IC50 / MIC50 | Assay Method | Reference |

| B. divergens | Bovine Isolates | 27-34 µg/L | Tritiated Hypoxanthine | [6] |

| B. divergens | Human Isolates | 27-34 µg/L | Tritiated Hypoxanthine | [6] |

| B. bovis | Texas T2Bo | ~117.3 nM | Microscopic Examination | [7][8] |

| B. bigemina | N/A | ~61.5 nM | Microscopic Examination | [9] |

| B. bovis | N/A | ~0.87 µg/mL | Not Specified | [6] |

Note: Values are converted where possible for comparison, but direct comparison should be made cautiously due to variations in experimental conditions.

Key Experimental Protocols

The determination of drug efficacy and mechanism of action relies on robust experimental methodologies. Below are detailed protocols for key assays cited in the study of Imidocarb against Babesia.

In Vitro Drug Susceptibility Testing: SYBR Green I Assay

This high-throughput method quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which binds to nucleic acids.

Protocol:

-

Parasite Culture: Maintain an in vitro culture of the desired Babesia species (e.g., B. bovis) in bovine erythrocytes using a suitable medium (e.g., M199) supplemented with bovine serum at 37°C in a microaerophilic environment (5% CO₂, 5% O₂, 90% N₂)[1].

-

Plate Preparation: Prepare a 96-well microtiter plate. Add serial dilutions of this compound to triplicate wells. Include wells for positive controls (infected RBCs with no drug) and negative controls (uninfected RBCs).

-

Incubation: Add the parasite culture to the wells to achieve a starting parasitemia of ~1% and a final hematocrit of 2.5-5%. Incubate the plate for 72-96 hours under culture conditions[1].

-

Lysis and Staining: Prepare a lysis buffer containing Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye[1]. Add 100 µL of this lysis buffer to each well.

-

Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 520 nm, respectively[4][10].

-

Data Analysis: Calculate the percent inhibition of parasite growth relative to the drug-free controls. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.

DNA Binding Analysis: Fluorescent Intercalator Displacement (FID) Assay

This assay indirectly measures the binding of a compound to DNA by detecting the displacement of a fluorescent DNA intercalator, such as ethidium bromide or thiazole orange.

Protocol:

-

Reagent Preparation: Prepare a solution of a specific DNA structure (e.g., a synthetic AT-rich oligonucleotide) in a suitable buffer (e.g., Tris-EDTA). Add a fluorescent intercalator (e.g., ethidium bromide) to the DNA solution to achieve a stable baseline fluorescence[11][12].

-

Assay Setup: In a 96-well black plate, add the DNA-dye complex to each well.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with no compound.

-

Incubation and Measurement: Incubate the plate for a short period at room temperature to allow binding to reach equilibrium. Measure the fluorescence intensity using a plate reader.

-

Data Analysis: The binding of Imidocarb to the DNA will displace the fluorescent dye, causing a decrease in fluorescence. The percentage of fluorescence decrease is plotted against the compound concentration to determine the binding affinity (e.g., DC50, the concentration required to displace 50% of the dye).

Conclusion and Future Directions

The primary molecular target of this compound in Babesia is widely accepted to be the parasite's DNA. Its action as a DNA minor groove binding agent provides a strong rationale for its efficacy in inhibiting parasite replication. While alternative mechanisms involving polyamine metabolism or topoisomerase inhibition remain plausible, they require more direct experimental validation within Babesia species.

Future research should focus on:

-

High-Resolution Structural Studies: Co-crystallization of Imidocarb with Babesia DNA could provide definitive proof of its binding mode and sequence specificity.

-

Target Validation: Utilizing advanced genetic tools, such as CRISPR-Cas9, to investigate the downstream effects of Imidocarb on specific DNA repair and replication pathways in the parasite.

-

Investigation of Resistance Mechanisms: As with any antimicrobial, understanding potential resistance mechanisms is crucial. Studies should investigate whether mutations in DNA-binding regions or alterations in drug uptake could confer resistance.

A deeper molecular understanding will not only solidify our knowledge of this essential drug but also pave the way for the rational design of novel, more potent anti-babesial agents.

References

- 1. Optimization of a Fluorescence-Based Assay for Large-Scale Drug Screening against Babesia and Theileria Parasites | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Establishment of a continuous in vitro culture of Babesia duncani in human erythrocytes reveals unusually high tolerance to recommended therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to identify DNA-binding proteins recognizing nucleotide repeat dsDNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Evaluation of Drug Susceptibilities of Babesia divergens Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A competition assay for DNA binding using the fluorescent probe ANS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. A rapid fluorescent indicator displacement assay and principal component/cluster data analysis for determination of ligand–nucleic acid structural selectivity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties and Stability of Imidocarb Dipropionate

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, an antiprotozoal agent primarily used in veterinary medicine. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

This compound is a carbanilide derivative effective against various protozoal infections in animals, such as babesiosis and anaplasmosis.[1][2][3] It appears as a white to off-white, odorless crystalline powder.[4] The compound is known to be stable under ambient conditions.[4]

| Property | Value | Source |

| Molecular Formula | C25H32N6O5 | [4][5] |

| Molecular Weight | 496.56 g/mol | [5] (Calculated) |

| Melting Point | 203°C (decomposes) | [2] |

| Solubility | Slightly soluble in water, Soluble in Methanol | [2][4] |

| Appearance | White to off-white crystalline powder | [4] |

| Storage | Inert atmosphere, Room Temperature | [4] |

| CAS Number | 55750-06-6 | [4] |

Stability Profile

The stability of a pharmaceutical compound is critical for its formulation, storage, and efficacy.[6] this compound has been subjected to various stress conditions to evaluate its stability.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7] Studies show that this compound is sensitive to acidic and basic conditions, while demonstrating greater stability under neutral (water), thermal, and photolytic stress.[8]

| Condition | Observation | Source |

| Acidic | Sensitive / Prone to degradation | [8][9] |

| Alkaline (Basic) | Sensitive / Prone to degradation | [8][9] |

| Oxidative | Susceptible to degradation | [9] |

| Thermal | Relatively stable | [8] |

| Photolytic | Relatively stable | [8] |

High-Temperature Stability Test

A specific high-temperature study was conducted to assess the thermal stability of this compound powder.

| Parameter | Conditions | Duration | Results | Source |

| Appearance, pH, Clarity, Moisture, Impurities, Content | 60°C, unsealed weighting bottles | 10 days | No obvious changes observed in any of the key parameters tested. | [10] |

Mechanism of Action

The antiprotozoal activity of this compound is multifaceted. Its primary mechanisms involve disrupting essential cellular processes within the parasite.[11][12] It interferes with the synthesis or utilization of polyamines, which are crucial for cell growth and replication.[11] Additionally, it is suggested to block the transport of inositol into infected erythrocytes, further inhibiting parasite metabolism.[1][11] A secondary action reported is the inhibition of acetylcholinesterase.[13]

References

- 1. This compound | 55750-06-6 [chemicalbook.com]

- 2. This compound 55750-06-6 | TCI AMERICA [tcichemicals.com]

- 3. This compound | VCA Animal Hospitals [vcahospitals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C25H32N6O5 | CID 9983292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]

- 7. selvita.com [selvita.com]

- 8. RP-HPLC method for this compound in injection form [wisdomlib.org]

- 9. Validated Stability Indicating Chromatographic Methods for Quantification of this compound; Application for the Determination of Its Residues in Bovine Meat and Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability test of this compound - Expert Advices - Fengchen Group Co.,Ltd [fengchengroup.com]

- 11. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 12. sdhopebiotech.com [sdhopebiotech.com]

- 13. Imidocarb - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of Imidocarb Dipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Imidocarb dipropionate, a carbanilide derivative, is a potent antiprotozoal agent widely used in veterinary medicine for the treatment and prevention of parasitic infections, most notably babesiosis and anaplasmosis.[1][2] Its efficacy is intrinsically linked to its chemical structure. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, drawing upon available data for imidocarb itself and structurally related compounds. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Structure and Chemical Class

Imidocarb is chemically classified as a 1,3-bis(3-(2-imidazolin-2-yl)phenyl)urea.[1] This N,N'-diarylurea structure is a recognized chemotype with antiprotozoal activity against a range of parasites, including Plasmodium falciparum, Toxoplasma gondii, Trypanosoma brucei rhodesiense, and Leishmania donovani.[3] The core structure consists of a central urea moiety symmetrically substituted with two phenyl rings, each bearing a 2-imidazoline group at the meta position.

Structure-Activity Relationship Insights

While comprehensive SAR studies specifically on this compound analogs are limited in the public domain, analysis of related N,N'-diarylureas and diamidine compounds provides valuable insights into the structural features crucial for antiprotozoal activity.

Key Structural Features for Activity:

-

Cationic Groups: The imidazoline rings of imidocarb are protonated at physiological pH, conferring a dicationic nature to the molecule. This positive charge is considered critical for its mechanism of action, which involves binding to the minor groove of parasite DNA.[4]

-

Aromatic System: The phenyl rings provide the necessary scaffold to position the cationic groups at an appropriate distance to facilitate DNA interaction.

-

Urea Linker: The central urea moiety contributes to the overall shape and rigidity of the molecule, influencing its binding affinity to the target.

-

Symmetry: The symmetrical nature of imidocarb may enhance its binding avidity to the repetitive sequences found in parasite DNA.

Insights from Related Compounds:

Studies on other N,N'-diarylureas have shown that modifications to the aromatic rings and the urea linker can significantly impact activity and selectivity. For instance, the substitution pattern on the phenyl rings of other diarylureas has been shown to modulate their activity against various protozoa.[3][4][5][6]

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro activity of imidocarb and related compounds against Babesia species. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

| Compound | Parasite Species | IC50 | Reference |

| Imidocarb | Babesia bovis | 0.87 µg/mL | [7] |

| Imidocarb | Babesia divergens (bovine isolates) | < 6.6 mg/L (effective concentration) | [7] |

| This compound (IDP) | Trypanosoma evansi | 2.73 µM | [8] |

Mechanism of Action

The primary mechanism of action of this compound is believed to be the inhibition of nucleic acid synthesis in the parasite.[8] This is achieved through the binding of the dicationic imidocarb molecule to the AT-rich regions of the DNA minor groove. This interaction interferes with DNA replication and transcription, ultimately leading to parasite death.

Another proposed mechanism involves the interference with polyamine biosynthesis.[9] Polyamines are essential for cellular proliferation, and their disruption can be detrimental to the parasite.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of action of Imidocarb.

Experimental Protocols

In Vitro Culture of Babesia Species

The in vitro cultivation of Babesia is essential for drug susceptibility testing. The following is a generalized protocol based on established methods.[7][10][11][12][13]

1. Materials:

-

RPMI 1640 medium supplemented with 25 mM HEPES.

-

Human or bovine serum (10-20%).

-

Gentamicin.

-

Human or bovine red blood cells (RBCs).

-

Babesia-infected RBCs for culture initiation.

-

96-well culture plates.

-

Incubator with a controlled atmosphere (5% CO2, 5-10% O2, 85-90% N2) at 37°C.

2. Procedure:

-

Prepare the complete culture medium by supplementing RPMI 1640 with serum and antibiotics.

-

Wash the RBCs three times in RPMI 1640.

-

Prepare a 5% hematocrit suspension of RBCs in the complete culture medium.

-

Add the Babesia-infected RBCs to the fresh RBC suspension to achieve the desired initial parasitemia (e.g., 1%).

-

Dispense the culture suspension into 96-well plates.

-

Incubate the plates at 37°C in a humidified, low-oxygen atmosphere.

-

Monitor parasite growth daily by preparing Giemsa-stained thin blood smears and examining them under a microscope.

-

Change the culture medium daily or every other day.

In Vitro Drug Susceptibility Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against Babesia in vitro.[7][10][14]

1. Materials:

-

Continuous in vitro culture of Babesia.

-

Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).

-

96-well plates.

-

SYBR Green I nucleic acid stain or [3H]-hypoxanthine for parasite proliferation assessment.

-

Fluorometer or liquid scintillation counter.

2. Procedure:

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Synchronize the Babesia culture to the ring stage, if possible.

-

In a 96-well plate, add the parasitized RBC suspension (e.g., 1% parasitemia, 2.5% hematocrit).

-

Add the different concentrations of the test compounds to the wells. Include drug-free wells as a negative control and wells with a known anti-babesial drug as a positive control.

-

Incubate the plate for 48-72 hours under the same conditions as the in vitro culture.

-

To assess parasite proliferation, either:

-

SYBR Green I assay: Lyse the RBCs and stain the parasite DNA with SYBR Green I. Measure the fluorescence using a fluorometer.

-

[3H]-hypoxanthine incorporation assay: Add [3H]-hypoxanthine to the cultures and incubate for a further 24 hours. Harvest the cells and measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

The workflow for in vitro drug susceptibility testing is depicted below:

Caption: In vitro drug susceptibility testing workflow.

Conclusion

This compound remains a cornerstone in the treatment of protozoal diseases in animals. Its efficacy is derived from its unique dicationic diarylurea structure, which targets parasite DNA. While specific SAR studies on imidocarb analogs are not extensively available, the broader understanding of related antiprotozoal diamidines and diarylureas provides a solid foundation for future drug design and optimization efforts. The experimental protocols detailed herein offer a standardized approach for the evaluation of new chemical entities, facilitating the discovery of next-generation anti-babesial agents with improved efficacy and safety profiles. Further research into the precise molecular interactions of imidocarb with its target and a more detailed exploration of its effects on parasite signaling pathways will be crucial for the rational design of novel therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. vcahospitals.com [vcahospitals.com]

- 3. Diaryl Ureas as an Antiprotozoal Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in Antischistosomal N,N′-Diarylurea SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research and development of N,N′-diarylureas as anti-tumor agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. In Vitro Evaluation of Drug Susceptibilities of Babesia divergens Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shifting Paradigms: this compound as an alternative chemotherapeutic strategy for Trypanosoma evansi infection in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polyamine biosynthetic enzymes as drug targets in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Establishment of a continuous in vitro culture of Babesia duncani in human erythrocytes reveals unusually high tolerance to recommended therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Continuous In Vitro Culture of Babesia duncani in a Serum-Free Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Diminazene aceturate and this compound-based combination therapy for babesiosis - A new paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

Imidocarb Dipropionate's Interference with Parasitic Polyamine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidocarb dipropionate, a carbanilide derivative, is a widely used antiprotozoal agent effective against various parasitic infections, notably babesiosis and theileriosis. While its precise mechanism of action is not fully elucidated, a compelling body of evidence suggests its efficacy is linked to the disruption of polyamine metabolism, a pathway critical for parasite proliferation and survival. This technical guide provides an in-depth exploration of the proposed interference of this compound with polyamine production in parasites. It consolidates quantitative data on drug efficacy, details relevant experimental protocols, and visualizes the key biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of parasitology and drug development.

Introduction: The Critical Role of Polyamines in Parasites

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes in all living organisms. In parasitic protozoa, they play a pivotal role in:

-

Cellular Proliferation and Differentiation: Polyamines are indispensable for cell division and the complex life cycle transitions of parasites.

-

Nucleic Acid and Protein Synthesis: They stabilize DNA and RNA structures and are involved in the regulation of transcription and translation.

-

Modulation of Host Immune Response: Parasite-derived polyamines can influence the host's immune system to favor parasite survival.

The polyamine biosynthesis pathway in many protozoan parasites exhibits significant differences from that of their mammalian hosts, making it an attractive target for selective chemotherapy. Key enzymes in this pathway include ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).

This compound: An Aromatic Diamidine Antiparasitic

This compound belongs to the aromatic diamidine class of compounds, which are known for their antiprotozoal activity. It is a cornerstone for the treatment and prophylaxis of infections caused by Babesia and Theileria species in veterinary medicine.

Quantitative Efficacy Data

The in vitro and in vivo efficacy of this compound has been demonstrated against various parasitic protozoa. The following tables summarize key quantitative data from published studies.

| Parasite Species | Assay Type | Metric | Value | Reference |

| Babesia bovis | In vitro | IC50 | 87 µg/mL | [1] |

| Theileria equi (FL strain) | In vitro | IC50 | ~28.7 nM | [2] |

| Theileria equi (TX isolate) | In vitro | IC50 | ~6 nM | [2] |

| Babesia caballi | In vivo | Clearance | High-dose regimen eliminated infection | [3] |

| Theileria sergenti | In vivo | Parasitemia Reduction | ~80% | [4] |

| Babesia ovis | In vivo | Efficacy | 1.2 mg/kg IM effective in controlling fatal infections | [5] |

Table 1: Efficacy of this compound Against Various Parasites

| Parameter | Value | Species | Reference |

| Peak Plasma Concentration | 7.9 µg/mL (within 4h) | Sheep | [6] |

| Plasma Half-life | 45-55 days (by 60 days post-2nd dose) | Cattle | [6] |

Table 2: Pharmacokinetic Parameters of this compound

Proposed Mechanism of Action: Interference with Polyamine Metabolism

While direct enzymatic inhibition studies on this compound are scarce, its structural similarity to other aromatic diamidines, such as pentamidine and diminazene aceturate (Berenil), provides strong inferential evidence for its mechanism of action. These compounds are known to disrupt polyamine homeostasis in parasites through several potential mechanisms:

-

Inhibition of Polyamine Biosynthesis Enzymes: Aromatic diamidines have been shown to inhibit key enzymes in the polyamine synthesis pathway.

-

Interference with Polyamine Transport: These compounds can block the uptake of essential polyamines from the host environment.

-

Alteration of Polyamine Catabolism: They may also affect the enzymes involved in the back-conversion of polyamines.

Signaling Pathway: Polyamine Biosynthesis in Apicomplexan Parasites

The following diagram illustrates the canonical polyamine biosynthesis pathway found in many apicomplexan parasites, highlighting the potential points of interference by this compound.

Caption: Polyamine biosynthesis pathway and potential inhibition sites by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effect of this compound on parasite polyamine metabolism.

Quantification of Intracellular Polyamines by HPLC

This protocol is adapted from established methods for polyamine analysis in biological samples.

Objective: To quantify the levels of putrescine, spermidine, and spermine in parasite cultures treated with this compound.

Materials:

-

Parasite culture (e.g., Babesia bovis in vitro culture)

-

This compound

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution (10 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline solution (100 mg/mL)

-

Toluene

-

HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 515 nm)

-

Reversed-phase C18 column

-

Acetonitrile

-

Water (HPLC grade)

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Sample Preparation:

-

Culture parasites to the desired density. Treat experimental cultures with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include an untreated control.

-

Harvest the parasites by centrifugation and wash with phosphate-buffered saline (PBS).

-

Lyse the parasite pellet by adding 200 µL of cold 0.2 M PCA.

-

Vortex vigorously and incubate on ice for 30 minutes.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the protein precipitate.

-

Transfer the supernatant to a new microfuge tube. This is the polyamine extract.

-

-

Dansylation:

-

To 100 µL of the polyamine extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.

-

Vortex and incubate in the dark at 60°C for 1 hour.

-

Add 100 µL of proline solution to quench the reaction by reacting with excess dansyl chloride.

-

Vortex and incubate for 30 minutes at room temperature.

-

-

Extraction of Dansylated Polyamines:

-

Add 500 µL of toluene to the reaction mixture.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper toluene layer containing the dansylated polyamines and transfer to a new tube.

-

Evaporate the toluene to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of acetonitrile.

-

-

HPLC Analysis:

-

Inject 20 µL of the reconstituted sample onto the C18 column.

-

Elute the dansylated polyamines using a gradient of acetonitrile in water.

-

Monitor the fluorescence at the specified wavelengths.

-

Quantify the polyamines by comparing the peak areas to a standard curve generated with known concentrations of polyamine standards.

-

Caption: Workflow for the quantification of intracellular polyamines using HPLC.

In Vitro Ornithine Decarboxylase (ODC) Activity Assay

This protocol is based on the measurement of ¹⁴CO₂ released from L-[1-¹⁴C]ornithine.

Objective: To determine the inhibitory effect of this compound on the ODC activity in parasite lysates.

Materials:

-

Parasite lysate

-

This compound

-

L-[1-¹⁴C]ornithine

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.1 mM EDTA, 0.1 mM pyridoxal-5'-phosphate

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Scintillation vials

-

Scintillation cocktail

-

Filter paper discs soaked in a CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure:

-

Enzyme Preparation:

-

Harvest parasites and prepare a cell-free lysate by sonication or freeze-thaw cycles in a suitable buffer.

-

Centrifuge to remove cell debris and collect the supernatant containing the enzyme.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

In a reaction tube, pre-incubate the parasite lysate with various concentrations of this compound for 15 minutes at 37°C. Include a control without the inhibitor.

-

Initiate the reaction by adding L-[1-¹⁴C]ornithine to a final concentration of (e.g., 0.5 mM, with a specific activity of ~2 µCi/µmol).

-

Place a filter paper disc soaked in the CO₂ trapping agent in a suspended well or attached to the cap of the reaction tube.

-

Seal the tubes and incubate at 37°C for a defined period (e.g., 60 minutes).

-

-

Stopping the Reaction and Trapping CO₂:

-

Stop the reaction by injecting 10% TCA into the reaction mixture, taking care not to touch the filter paper.

-

Continue the incubation for another 60 minutes at room temperature to allow for the complete release and trapping of ¹⁴CO₂.

-

-

Measurement of Radioactivity:

-

Carefully remove the filter paper disc and place it in a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the ODC activity as nmol of CO₂ produced per mg of protein per hour.

-

Determine the percentage of inhibition by this compound relative to the untreated control.

-

Caption: Workflow for the in vitro ODC activity assay.

Conclusion and Future Directions

The evidence, largely inferred from the action of structurally similar aromatic diamidines, strongly suggests that this compound's antiparasitic activity is, at least in part, due to its interference with polyamine metabolism. This interference likely occurs through the inhibition of key biosynthetic enzymes and/or the blockade of polyamine transport from the host.

To definitively establish this mechanism of action, further research is warranted. Specifically, studies should focus on:

-

Directly measuring the effects of this compound on the enzymatic activity of purified ODC and AdoMetDC from Babesia and Theileria species.

-

Quantifying the intracellular polyamine pools in these parasites following treatment with this compound using techniques such as HPLC or mass spectrometry.

-

Investigating the impact of this compound on polyamine transporter function in these parasites.

-

Utilizing metabolomic and proteomic approaches to gain a broader understanding of the metabolic perturbations caused by this compound treatment.

A clearer understanding of the molecular targets of this compound will not only provide insights into its efficacy but also pave the way for the development of novel and more potent antiparasitic agents that exploit the unique features of the polyamine pathway in these pathogens.

References

- 1. Diminazene aceturate and this compound-based combination therapy for babesiosis - A new paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theileria equi isolates vary in susceptibility to this compound but demonstrate uniform in vitro susceptibility to a bumped kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of imidocarb diproprionate for the treatment of Theileria sergenti infections of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy, toxicity and metabolism of this compound in the treatment of Babesia ovis infection in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Efficacy Testing of Imidocarb Dipropionate in Experimental Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data summaries for evaluating the efficacy of imidocarb dipropionate in various experimental animal models of parasitic diseases, including babesiosis, theileriosis, and anaplasmosis.

Introduction

This compound is a carbanilide derivative with broad-spectrum antiprotozoal activity. It is widely used in veterinary medicine for the treatment and prophylaxis of infections caused by Babesia, Theileria, and Anaplasma species.[1][2][3] Efficacy testing in controlled laboratory settings using animal models is a critical step in the development and registration of new formulations, as well as for understanding the drug's pharmacokinetic and pharmacodynamic properties.

The mechanism of action of this compound is not fully elucidated but is known to interfere with nucleic acid metabolism in susceptible parasites. It is believed to act by binding to DNA and interfering with its replication and function. Additionally, it has been shown to have anticholinesterase activity.[4][5]

Experimental Animal Models

A variety of animal models are utilized to test the efficacy of this compound against different pathogens. The choice of model depends on the target parasite and the host species of interest.

Rodent Models

Rodent models, particularly mice, are often used for initial screening and dose-determination studies due to their small size, low cost, and ease of handling.

-

Babesia microti in Mice: This model is relevant for studying human babesiosis. BALB/c mice are commonly used and can be experimentally infected with B. microti.[6]

Large Animal Models

Large animal models are essential for efficacy testing in the target species and for studies that require larger blood volumes or longer observation periods.

-

Bovine Babesiosis and Anaplasmosis: Cattle are the natural hosts for Babesia bovis, Babesia bigemina, and Anaplasma marginale. Experimental infections in cattle are crucial for evaluating drugs intended for veterinary use.[7][8]

-

Equine Piroplasmosis: Horses are the definitive hosts for Theileria equi and Babesia caballi. Experimental infection models in horses are necessary for developing effective treatments for equine piroplasmosis.[9][10][11]

-

Canine Babesiosis: Dogs are susceptible to infection with various Babesia species, including Babesia canis and Babesia gibsoni. Experimental models in dogs are used to evaluate the efficacy of babesicidal drugs.[12]

-

Ovine Babesiosis: Sheep can be experimentally infected with Babesia ovis to test the efficacy of therapeutic and prophylactic treatments.[13][14]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various experimental studies.

Table 1: Therapeutic Efficacy of this compound in Different Animal Models

| Disease | Animal Model | Parasite Species | Dosage (mg/kg) | Route | Efficacy | Reference(s) |

| Equine Piroplasmosis | Horses | Theileria equi | 4.0 (4 doses, 72h apart) | IM | 5 out of 6 horses cleared of infection (as determined by nested PCR and serology) | [9] |

| Equine Piroplasmosis | Horses | Babesia caballi | 4.0 (4 doses, 72h apart) | IM | Cleared persistent infection and eliminated transmission potential | [10] |

| Bovine Anaplasmosis | Cattle | Anaplasma marginale | 3.0 (single dose) | SC | Highly efficacious against acute infection | [7] |

| Bovine Anaplasmosis | Cattle | Anaplasma marginale | 5.0 (2 doses, 14 days apart) | SC/IM | Eliminated the carrier state | [15] |

| Ovine Babesiosis | Lambs | Babesia ovis | 1.2 (single dose) | IM | Effective in controlling fatal infections; a second dose was required to control recrudescence | [14] |

| Canine Babesiosis | Dogs | Babesia canis | 5.0 (2 doses, 1 week apart) | IM | Successful treatment of clinical babesiosis | [16] |

Table 2: Prophylactic Efficacy of this compound

| Disease | Animal Model | Parasite Species | Dosage (mg/kg) | Route | Protection Period | Reference(s) |

| Ovine Babesiosis | Lambs | Babesia ovis | 2.4 | - | Protection observed when administered 1-4 weeks before infection | [13] |

| Canine Babesiosis | Dogs | Babesia canis | 6.0 | SC | Provided protection against challenge for at least 4 weeks | [12] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for in vivo efficacy testing of this compound.

Protocol for Efficacy Testing against Theileria equi in Horses

Objective: To evaluate the efficacy of this compound in clearing Theileria equi infection in experimentally infected horses.

Materials:

-

Healthy, parasite-free horses

-

Theileria equi stabilate for inoculation

-

This compound injectable solution (e.g., Imizol®)

-

Sterile syringes and needles

-

Blood collection tubes (with and without anticoagulant)

-

Microscope slides and Giemsa stain

-

PCR reagents and equipment for nested PCR

-

ELISA kits for T. equi antibody detection

Procedure:

-

Animal Selection and Acclimatization: Select healthy adult horses, confirmed to be free of T. equi and other blood-borne parasites by PCR and serology. Acclimatize the animals to the housing conditions for at least two weeks.

-

Experimental Infection: Inoculate the horses with a standardized dose of T. equi stabilate intravenously or via tick transmission.[17]

-

Monitoring of Infection: Monitor the horses daily for clinical signs of piroplasmosis, including fever, lethargy, anorexia, and icterus. Collect blood samples regularly to monitor parasitemia by microscopic examination of Giemsa-stained blood smears and to confirm infection by PCR.

-

Treatment: Once infection is established (typically confirmed by positive PCR and the appearance of clinical signs), administer this compound at a dose of 4.0 mg/kg body weight by deep intramuscular injection. Repeat the treatment for a total of four doses at 72-hour intervals.[9]

-

Post-Treatment Monitoring and Efficacy Assessment:

-

Continue daily clinical monitoring.

-

Collect blood samples at regular intervals (e.g., weekly for the first month, then monthly) for PCR and serological analysis.

-

PCR: Perform nested PCR on whole blood to detect the presence of T. equi DNA.[9][18]

-

Serology: Use a competitive enzyme-linked immunosorbent assay (cELISA) to monitor the antibody response to T. equi. A decline in antibody titers and eventual seronegativity is an indicator of successful parasite clearance.[10][19]

-

Blood Transfer (optional but definitive): To confirm parasite clearance, blood from treated horses can be transfused into a naïve, splenectomized horse. The recipient horse is then monitored for the development of infection.[9]

-

-

Data Analysis: Compare the rates of parasite clearance (PCR negativity), seroconversion to negative, and resolution of clinical signs between the treated and untreated control groups.

Protocol for Efficacy Testing against Anaplasma marginale in Cattle

Objective: To evaluate the efficacy of this compound for the treatment of acute anaplasmosis and elimination of the carrier state in cattle.

Materials:

-

Healthy, Anaplasma-free cattle

-

Anaplasma marginale stabilate or infected blood for inoculation

-

This compound injectable solution

-

Standard veterinary clinical examination equipment

-

Blood collection supplies

-

Giemsa stain and microscopy supplies

-

PCR and serological testing reagents

Procedure:

-

Animal Model: Use healthy, splenectomized or intact calves, confirmed to be free of A. marginale.

-

Infection: Inoculate cattle with A. marginale infected blood intravenously.

-

Monitoring: Monitor rectal temperature and clinical signs daily. Collect blood samples to determine packed cell volume (PCV) and parasitemia (percentage of infected erythrocytes).

-

Treatment for Acute Anaplasmosis: When clinical signs are apparent and parasitemia is rising, administer a single subcutaneous injection of this compound at 3.0 mg/kg.[7]

-

Treatment to Eliminate Carrier State: In persistently infected cattle, administer two intramuscular or subcutaneous injections of this compound at 5.0 mg/kg, 14 days apart.[15]

-

Efficacy Assessment:

-

Acute Disease: Monitor the resolution of clinical signs, reduction in parasitemia, and recovery of PCV.

-

Carrier State Elimination: Assess efficacy through a combination of serological tests and sub-inoculation of blood into susceptible, splenectomized calves.[15]

-

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is believed to be the disruption of nucleic acid synthesis in the parasite.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt them to their specific experimental conditions and adhere to all applicable animal welfare regulations and guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: uses;drug delivery;side effects;drug interactions_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. sdhopebiotech.com [sdhopebiotech.com]

- 5. Imidocarb - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Anaplasmosis in Ruminants - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]

- 8. tvmdl.tamu.edu [tvmdl.tamu.edu]

- 9. Efficacy of this compound in eliminating Theileria equi from experimentally infected horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. madbarn.com [madbarn.com]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic and prophylactic efficacy of this compound on experimental Babesia ovis infection of lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy, toxicity and metabolism of this compound in the treatment of Babesia ovis infection in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Theileria equi isolates vary in susceptibility to this compound but demonstrate uniform in vitro susceptibility to a bumped kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sphinxsai.com [sphinxsai.com]

- 19. Molecular and Serological Detection of Vector-Borne Pathogens Responsible for Equine Piroplasmosis in Europe between 2008 and 2021 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Imidocarb Dipropionate Using a Stability-Indicating RP-HPLC Method

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Imidocarb dipropionate in pharmaceutical formulations. The developed isocratic method utilizes a C18 column with a simple mobile phase, ensuring high-throughput analysis with excellent accuracy, precision, and linearity. This method is suitable for routine quality control and stability testing of this compound.

Introduction

This compound is a carbanilide derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infections such as babesiosis and anaplasmosis.[1][2][3] Accurate quantification of this compound in pharmaceutical dosage forms is crucial to ensure its safety and efficacy. This application note presents a detailed protocol for a stability-indicating RP-HPLC method that can reliably quantify this compound, even in the presence of degradation products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for method development, particularly in selecting the appropriate solvent, column, and detection wavelength.

| Property | Value | Reference |

| Chemical Formula | C19H20N6O · 2C3H6O2 | [4] |

| Molecular Weight | 496.6 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in water and methanol; slightly soluble in ethanol, DMSO, and dimethyl formamide.[2][4] | [2][4] |

| UV Maximum (λmax) | 243 nm, 254 nm, 260 nm | [1][4][6] |

Experimental Protocol

Materials and Reagents

-

This compound reference standard (Purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) (Analytical grade)

-

Milli-Q water or HPLC grade water

-

This compound injection (120 mg/mL) for sample analysis

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Sonicator

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of this compound:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.2% Trifluoroacetic acid (TFA) in water : Acetonitrile (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 243 nm |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

Diluent: A mixture of water and acetonitrile (1:1, v/v) was used as the diluent.[1]

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the diluent and make up the volume. Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions (5 - 40 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 5 µg/mL to 40 µg/mL.[1][7]

Sample Solution (20 µg/mL): Take 1 mL of the this compound injection (120 mg/mL) and transfer it to a 100 mL volumetric flask. Dilute to volume with the diluent. From this solution, transfer 1 mL to a 10 mL volumetric flask and make up the volume with the mobile phase to achieve a final concentration of approximately 20 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The key validation parameters are summarized in the table below.

| Parameter | Result |

| Linearity Range | 5 - 40 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.0015 µg/mL |

| Limit of Quantification (LOQ) | 0.0048 µg/mL |

| Accuracy (% Recovery) | 98% - 102% |

| Precision (%RSD) | < 2% |

| Retention Time | Approximately 6.08 minutes[7] |

Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

The logical relationship for the method development and validation process is illustrated below.

Caption: Logical relationship of method development and validation.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantification of this compound in pharmaceutical formulations. The method's validation demonstrates its suitability for routine quality control analysis and stability studies, ensuring the integrity and potency of the drug product. The use of a common C18 column and a straightforward mobile phase makes this method easily adaptable in most analytical laboratories.

References

Application Note: TLC-Densitometry for Rapid Residue Analysis of Imidocarb Dipropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidocarb dipropionate is a widely used antiprotozoal agent in veterinary medicine for treating parasitic infections in cattle, such as babesiosis and anaplasmosis.[1][2][3] Due to its persistence in edible tissues, monitoring its residue levels in food products of animal origin is crucial for consumer safety.[1][2] While high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are common for this analysis, thin-layer chromatography (TLC) combined with densitometry offers a simpler, cost-effective, and rapid alternative for screening and quantification.[3][4][5] This application note provides a detailed protocol for the analysis of this compound residues in various matrices using TLC-densitometry.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound using TLC-densitometry and a comparative HPLC method.

Table 1: TLC-Densitometry Method Validation Parameters [3][4][5]

| Parameter | Result |

| Linearity Range | 0.1 - 1.8 µ g/band |

| Limit of Detection (LOD) | 0.02 µ g/band |

| Mobile Phase | Ethyl acetate–methanol–ammonia–water (8.5:1:0.5:0.2, v/v/v/v) |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Detection Wavelength | 254 nm |

Table 2: Comparative HPLC Method Validation Parameters [3][4]

| Parameter | Result |

| Linearity Range | 0.25 - 40 µg/mL |

| Limit of Detection (LOD) | 0.073 µg/mL |

| Mobile Phase | Sodium acetate buffer–methanol–acetonitrile (55:30:15, v/v/v), pH 4.6 |

| Column | Reversed-phase cyano column |

| Detection Wavelength | 254 nm |

| Flow Rate | 1.2 mL/min |

Experimental Protocols

This section details the methodologies for sample preparation and TLC-densitometric analysis of this compound.

Sample Preparation

The following protocol is a generalized procedure for the extraction of this compound from biological matrices such as meat and milk, adapted from various chromatographic methods.[3][4][6][7]

Materials:

-

Homogenizer or blender

-

Centrifuge

-

Solid-Phase Extraction (SPE) columns (e.g., weak cation exchange)

-

Methanol, Acetonitrile, Formic acid

-

Nitrogen evaporator

-

Vortex mixer

-

0.22 µm syringe filters

Procedure:

-

Homogenization: Weigh 1-5 g of the tissue sample or 1-5 mL of the milk sample. Homogenize the tissue sample with a suitable buffer or solvent. For milk samples, protein precipitation can be achieved using methanol.

-

Extraction: Add an appropriate extraction solvent (e.g., a mixture of methanol and acetonitrile) to the homogenized sample.[6] Vortex the mixture for 1-2 minutes, followed by ultrasonication for 15 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the sample at approximately 7000 x g for 10 minutes to separate the supernatant from the solid debris.[6]

-

Solid-Phase Extraction (SPE) Clean-up:

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6][8] Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol/water, 15:85, v/v).[6][8]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before applying it to the TLC plate.

TLC-Densitometry Analysis

This protocol is based on a validated TLC-densitometric method for this compound.[3][4][5]

Materials:

-

TLC silica gel 60 F254 plates

-

Developing tank

-

Micropipettes or automatic TLC spotter

-

Densitometer with a UV detector

-

This compound standard solution

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) to cover the desired concentration range (e.g., 0.1 to 1.8 µ g/band ).

-

Sample Application: Apply a known volume (e.g., 10 µL) of the prepared sample extracts and standard solutions as bands onto the TLC plate.

-

Chromatographic Development: Place the TLC plate in a developing tank saturated with the mobile phase: ethyl acetate–methanol–ammonia–water (8.5:1:0.5:0.2, v/v/v/v).[3][4][5] Allow the solvent front to migrate to a predetermined distance.

-

Drying: Remove the plate from the tank and allow it to air dry completely in a fume hood.

-

Densitometric Measurement: Scan the dried plate using a densitometer at a wavelength of 254 nm.[3][4]

-

Quantification: Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the TLC-densitometry analysis of this compound.

Caption: Experimental workflow for this compound residue analysis.

Caption: Logical relationship of the analytical process components.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Application Note: High-Throughput Analysis of Imidocarb Dipropionate in Bovine Tissues by UPLC-MS/MS

Abstract

This application note describes a sensitive and robust ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Imidocarb dipropionate residues in various bovine tissues, including liver, kidney, muscle, and fat. The protocol employs an enzymatic digestion step followed by solid-phase extraction for sample cleanup, ensuring high recovery and minimal matrix effects. The method has been validated according to the Veterinary International Conference on Harmonization (VICH) guidelines and is suitable for routine monitoring and residue depletion studies in support of food safety programs.

Introduction

This compound is a carbanilide derivative widely used in veterinary medicine for the treatment and prevention of protozoan diseases in cattle, such as babesiosis and anaplasmosis.[1][2] Due to its persistence in edible tissues, regulatory agencies worldwide have established maximum residue limits (MRLs) to ensure consumer safety.[2][3] This necessitates the availability of reliable and sensitive analytical methods for the routine monitoring of Imidocarb residues in animal-derived food products. This application note presents a detailed protocol for the extraction and quantification of Imidocarb in bovine tissues using UPLC-MS/MS, a technique offering high selectivity and sensitivity.[1][2]

Experimental Workflow

Caption: Experimental workflow for Imidocarb analysis in tissues.

Materials and Reagents

-

This compound reference standard

-

Subtilis protease

-

Phosphate buffered saline (PBS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized

-

Solid-phase extraction (SPE) cartridges (e.g., weak cation-exchange)

-

Bovine tissue samples (liver, kidney, muscle, fat)

Equipment

-

Homogenizer

-

Centrifuge

-

Water bath or incubator

-

SPE manifold

-

Nitrogen evaporator

-

UPLC system coupled with a triple quadrupole mass spectrometer

Detailed Protocols

Sample Preparation

-

Homogenization: Weigh 1.0 ± 0.02 g of tissue sample into a 50 mL polypropylene centrifuge tube.[2]

-

Enzymatic Digestion: Add 1 mL of PBS buffer and vortex for 1 minute. Add 300 μL of subtilis protease solution and vortex for 2 minutes. Incubate the samples at 37°C for 6 hours with oscillation.[2]

-

Extraction: After digestion, add 2 mL of PBS buffer, vortex for 1 minute, and sonicate for 15 minutes. Centrifuge at 7500 x g for 10 minutes.[2]

-

Solid-Phase Extraction (SPE):

-

Condition a weak cation-exchange SPE cartridge.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte with an appropriate solvent (e.g., methanol containing formic acid).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

UPLC-MS/MS Analysis

UPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., TSK-GEL ODS 100V)[1] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for analyte separation |

| Flow Rate | 0.35 mL/min[3] |

| Injection Volume | 2 µL[3] |

| Column Temperature | 40°C[3] |

MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 175 ([M+2H]²⁺)[4][5][6][7] |

| Product Ions (m/z) | 162, 145, 188[4][5][6][7] |

| Collision Energy | Optimized for each transition |

| Dwell Time | Optimized for each transition |

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method for the analysis of Imidocarb in various bovine tissues.

Table 1: Method Validation Parameters

| Parameter | Liver | Kidney | Muscle | Fat |

| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 |

| LOD (µg/kg) | 0.5[1] | 0.5[1] | 0.5[1] | N/A |

| LOQ (µg/kg) | 1.0 - 10[1] | 1.0 - 10[1] | 1.0 - 10[1] | 50[3] |

Table 2: Recovery and Precision Data

| Tissue | Spiked Concentration (µg/kg) | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |

| Liver | Low, Medium, High | 78.1 - 89.6[2] | 2.5 - 4.8[2] | 3.0 - 3.9[2] |

| Kidney | Low, Medium, High | 77.8 - 88.6[2] | 0.5 - 4.2 | 2.1 - 4.8 |

| Muscle | Low, Medium, High | 80.4 - 82.2 | 3.2 - 6.1 | 1.4 - 6.9 |

| Fat | Low, Medium, High | 84.3 - 88.5[2] | 2.7 - 15.0[2] | 6.6 - 13.4[2] |

Signaling Pathway/Logical Relationship Diagram

Caption: MRM fragmentation of dicationic Imidocarb.

Discussion

The presented UPLC-MS/MS method provides excellent sensitivity and specificity for the determination of this compound in bovine tissues. The enzymatic digestion step is crucial for releasing protein-bound residues, thereby improving extraction efficiency and overall recovery.[2] The use of multiple reaction monitoring (MRM) enhances the selectivity of the analysis by monitoring specific precursor-to-product ion transitions, which minimizes the potential for matrix interference.[4][5][6][7]

The validation data demonstrates that the method is accurate, precise, and linear over a wide range of concentrations, making it suitable for regulatory compliance testing. The liver and kidney have been identified as the target tissues for Imidocarb residues, exhibiting the highest concentrations and longest depletion times.[2]

Conclusion

This application note provides a comprehensive and validated UPLC-MS/MS method for the routine analysis of this compound in bovine tissues. The detailed protocol and performance data will be valuable for researchers, scientists, and drug development professionals involved in food safety and veterinary drug residue analysis. The method is sensitive, reliable, and can be readily implemented in a high-throughput laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of mass spectrometric methods for detection of the anti-protozoal drug imidocarb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. thomastobin.com [thomastobin.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Imidocarb Dipropionate Administration in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction